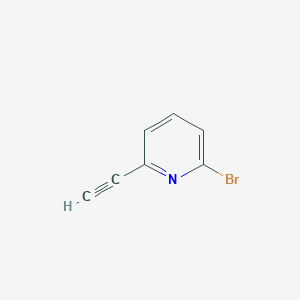

2-Bromo-6-ethynylpyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-6-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c1-2-6-4-3-5-7(8)9-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUJEEUTQKDBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514226 | |

| Record name | 2-Bromo-6-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445468-63-3 | |

| Record name | 2-Bromo-6-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 6 Ethynylpyridine and Its Precursors

Strategies for Introducing the Ethynyl (B1212043) Moiety

The creation of the carbon-carbon triple bond on the pyridine (B92270) ring is a critical step in the synthesis of 2-bromo-6-ethynylpyridine. The Sonogashira cross-coupling reaction is the most prominent and versatile method for this transformation.

Sonogashira Cross-Coupling Reactions and Variants

The Sonogashira reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a process catalyzed by palladium and copper complexes. wikipedia.org This reaction is widely used due to its reliability and mild reaction conditions, which are suitable for the synthesis of complex molecules. wikipedia.orgnih.gov

A common approach to synthesize this compound involves the Sonogashira coupling of a dihalogenated pyridine, such as 2,6-dibromopyridine (B144722), with a terminal acetylene (B1199291). sciencemadness.org To achieve monosubstitution, a protected acetylene, such as trimethylsilylacetylene (B32187), is often used. This prevents the acetylene from reacting at both ends. wikipedia.org Following the coupling reaction, the protecting group, like the trimethylsilyl (B98337) group, can be removed to yield the terminal alkyne. wikipedia.org The use of heteroaryl bromides, like those of pyridine, is often preferred over iodides due to their reactivity in palladium-catalyzed ethynylation. clockss.org However, side reactions such as diarylation of the ethyne (B1235809) can occur. clockss.org

In some instances, direct coupling with ethynylzinc halides has been shown to be an effective method for the direct synthesis of terminal alkynes from heteroaryl halides. clockss.org

The success of the Sonogashira reaction is highly dependent on the catalyst system and reaction conditions. Traditionally, the reaction is catalyzed by a combination of a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of a base like an amine. nih.gov

However, significant research has been devoted to developing copper-free Sonogashira reactions to avoid issues like the formation of alkyne homocoupling byproducts and the need for stringent air-free conditions. acs.orgnih.gov These modified protocols often employ specialized palladium catalysts and ligands. For example, a system using Pd(CH₃CN)₂Cl₂ with cataCXium A in a green solvent like 2-MeTHF at room temperature has been successfully used for the twofold Sonogashira coupling of 2,6-dibromopyridine. nih.gov Other copper-free systems may utilize catalysts like [DTBNpP] Pd(crotyl)Cl, which is an air-stable palladium precatalyst, in solvents such as DMSO. acs.orgnih.gov The choice of base is also crucial, with common options including triethylamine, cesium carbonate, and 2,2,6,6-tetramethylpiperidine (B32323) (TMP). nih.govacs.orgnih.gov

| Catalyst System | Base | Solvent | Temperature | Notes |

| Pd(PPh₃)₂Cl₂ / CuI | Amine | Various | Room Temp to Elevated | Traditional conditions |

| Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | Room Temp | Copper-free, green solvent |

| [DTBNpP] Pd(crotyl)Cl | TMP | DMSO | Room Temp | Air-stable precatalyst, copper-free |

| Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | Not specified | Copper-free, for coupling with 2-methyl-3-butyn-2-ol (B105114) |

Coupling with Terminal Acetylenes

Alternative Ethynylation Protocols

While the Sonogashira reaction is dominant, other methods for introducing an ethynyl group onto a pyridine ring exist. One such method involves the bromination of 2-vinylpyridine (B74390) followed by a dehydrobromination reaction to form 2-ethynylpyridine (B158538). scispace.comkoreascience.kr Another approach is the Reissert-Henze type reaction, where a pyridine N-oxide is activated and then reacted with a silver acetylide to introduce the ethynyl group at the 2-position. researchgate.net

Strategies for Introducing the Bromo Moiety

The installation of the bromine atom at the 6-position of the pyridine ring is typically achieved through halogenation of a suitable pyridine precursor.

Halogenation of Pyridine Derivatives

Direct halogenation of pyridine can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic aromatic substitution. nih.gov Such reactions often require harsh conditions and can lead to mixtures of products. nih.gov

A more controlled and common strategy for synthesizing this compound starts from a precursor that already contains the bromo moiety, such as 2,6-dibromopyridine. xdbiochems.com This symmetrical molecule allows for a selective mono-ethynylation reaction. dntb.gov.ua 2,6-Dibromopyridine itself can be synthesized from 2,6-dichloropyridine (B45657) through a halogen exchange reaction using reagents like hydrogen bromide gas in acetic acid or sodium bromide with hydrobromic acid. vulcanchem.comgoogle.com

Alternatively, direct bromination of a pre-formed ethynylpyridine is a possibility, though this can be complicated by the reactivity of the alkyne. For instance, the reaction of 2-ethynylpyridine with bromine can lead to the formation of a donor-acceptor complex, which may undergo spontaneous polymerization. sci-hub.se

More modern and selective halogenation methods are continuously being developed. These can involve the use of designed phosphine (B1218219) reagents that temporarily activate a specific position on the pyridine ring for halogenation. nih.gov

| Precursor | Reagent(s) | Product |

| 2,6-Dichloropyridine | HBr / Acetic Acid | 2,6-Dibromopyridine |

| 2,6-Dichloropyridine | NaBr / HBr (aq) | 2,6-Dibromopyridine |

| 2-Vinylpyridine | 1. Br₂ 2. Base | 2-Ethynylpyridine |

| Pyridine N-oxide | Reissert-Henze conditions with silver acetylide | 2-Ethynylpyridine |

Selective Bromination Techniques

The synthesis of this compound via direct selective bromination of 2-ethynylpyridine is not a commonly documented strategy in the scientific literature. The primary challenge lies in controlling the regioselectivity of the bromination on the pyridine ring, which already contains a reactive ethynyl group. Instead, the literature points towards more controlled and higher-yield approaches that begin with a pre-halogenated pyridine scaffold. For instance, the creation of some ethynylpyridines involves the bromination of a vinyl group followed by dehydrobromination to form the alkyne; however, this applies to the formation of the ethynyl group itself rather than bromination of the pyridine ring. scispace.comdntb.gov.ua The predominant and more synthetically viable routes to this compound involve the functionalization of dihalopyridine precursors.

Synthesis from Dihalo Pyridine Precursors

The most established route for synthesizing this compound involves the use of 2,6-dihalopyridine precursors, most notably 2,6-dibromopyridine. This strategy leverages the differential reactivity of the halogen atoms or employs controlled reaction conditions to achieve selective monosubstitution. The key transformation is typically a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to introduce the ethynyl moiety. researchgate.netgold-chemistry.org

A common approach is the selective Sonogashira coupling of 2,6-dibromopyridine with a terminal alkyne. To prevent the disubstituted product, a protected alkyne like 2-methyl-3-butyn-2-ol or (trimethylsilyl)acetylene (TMSA) is often used under carefully controlled conditions. The protecting group can then be removed in a subsequent step to yield the final product.

Selective Functionalization of 2,6-Dibromopyridine

2,6-Dibromopyridine serves as a versatile and crucial building block for producing unsymmetrically substituted pyridines. researchgate.net The ability to selectively functionalize one of the two bromo positions while leaving the other intact for subsequent reactions is key to synthesizing compounds like this compound and its many derivatives. researchgate.net This selectivity allows for the stepwise introduction of different functional groups.

A practical and highly selective method for the monosubstitution of 2,6-dibromopyridine involves a copper-catalyzed carbon-nitrogen (C-N) bond-forming reaction. researchgate.net This approach is particularly useful for synthesizing 6-substituted-2-bromopyridine precursors which can then be further modified. The reaction demonstrates excellent control over selectivity, favoring the formation of the monosubstituted product over the disubstituted one. researchgate.net

The success of this selectivity hinges on the specific catalytic system employed. Research has shown that a combination of a copper(I) source, such as copper(I) iodide (CuI), and a specific ligand is crucial. researchgate.net Diamine ligands, particularly 1,2-ethanediamine derivatives, have been identified as highly effective in directing the reaction toward monosubstitution. researchgate.net The ligand plays a pivotal role in modulating the reactivity of the catalytic system, preventing the second C-N coupling from occurring. researchgate.net

Detailed findings show that in the absence of a suitable ligand, the reaction yields a significant amount of the disubstituted product. researchgate.net The choice of solvent and base also influences the reaction's efficiency.

Table 1: Copper-Catalyzed Selective Amination of 2,6-Dibromopyridine

| Entry | Copper Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) of Monosubstituted Product |

|---|---|---|---|---|---|---|

| 1 | CuI | 1,2-ethanediamine | K₂CO₃ | DMSO | 90 | High |

| 2 | CuI | N,N'-dimethyl-1,2-ethanediamine | Cs₂CO₃ | DMSO | 90 | High |

| 3 | CuBr | 1,2-ethanediamine | K₂CO₃ | NMP | 90 | Moderate |

| 4 | CuI | None | K₂CO₃ | DMSO | 90 | Low |

Data synthesized from findings in referenced literature. researchgate.net

As an alternative to metal-catalyzed reactions, metal-free methods have been developed for the selective monosubstitution of 2,6-dihalopyridines. rsc.org These approaches offer advantages in terms of cost, sustainability, and avoiding residual metal contamination in the final products. researchgate.net The C-N coupling of amines with 2,6-dihalopyridines can be achieved with high selectivity under metal-free conditions, often using a strong base or microwave assistance. researchgate.netacademie-sciences.fr

For example, reacting 2,6-dibromopyridine with an amine in the presence of a base like potassium tert-butoxide (KOtBu) can yield the monosubstituted product as the major component. academie-sciences.fr Another strategy involves using 2-bromo-6-fluoropyridine (B132718) or 2,6-difluoropyridine (B73466) as the substrate. The higher reactivity of the C-F bond over the C-Br bond in nucleophilic aromatic substitution allows for selective replacement of the fluorine atom, leaving the bromine atom untouched for subsequent functionalization, such as a Sonogashira coupling. rsc.org Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, enabling the rapid and selective metal-free synthesis of mono-substituted pyridines from 2,6-dibromopyridine in minutes, compared to the hours or days required for conventional heating. researchgate.net

Copper-Catalyzed C-N Bond Formation

Purification and Characterization Techniques in Synthesis

The successful synthesis of this compound is contingent upon effective purification and thorough characterization to confirm its identity and purity.

Purification: The primary method for purifying this compound and its derivatives is flash column chromatography on silica (B1680970) gel. unam.mxrsc.org The choice of eluent is critical for achieving good separation from starting materials, byproducts, and any disubstituted species. A common solvent system used is a gradient of ethyl acetate (B1210297) in hexane. rsc.org In some cases, particularly for related amine precursors, sublimation has been used as an effective purification technique. georgiasouthern.edu Following chromatographic purification, a final workup typically involves extraction and drying of the organic layers.

Characterization: A combination of spectroscopic techniques is used to confirm the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are indispensable tools. georgiasouthern.edu For this compound, the ¹H NMR spectrum would show characteristic signals for the three protons on the pyridine ring, with their chemical shifts and coupling patterns confirming the 2,6-disubstitution. A distinct singlet for the acetylenic proton would also be expected. The ¹³C NMR spectrum would provide evidence for all seven carbon atoms, including the two characteristic signals for the alkyne carbons and the carbon atom bonded to the bromine. georgiasouthern.edu

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound (182.02 g/mol ) and its isotopic pattern, which is distinctive due to the presence of a bromine atom. georgiasouthern.edunih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying key functional groups. The spectrum of this compound would be expected to show a sharp, weak absorption band for the terminal alkyne C≡C stretch (around 2100-2200 cm⁻¹) and a characteristic peak for the ≡C-H stretch (around 3300 cm⁻¹). rsc.org

Advanced Synthetic Transformations and Derivatizations of 2 Bromo 6 Ethynylpyridine

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-bromo-6-ethynylpyridine, these reactions provide efficient pathways to introduce a variety of substituents at the 2-position of the pyridine (B92270) ring.

Suzuki-Miyaura Coupling for Arylationnih.govgeorgiasouthern.edu

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, widely used for the creation of C-C bonds. wikipedia.org In the context of this compound, this reaction is employed to introduce aryl groups at the 2-position, leading to the formation of 2-aryl-6-ethynylpyridines. These products are valuable intermediates in the synthesis of more complex heterocyclic systems and functional materials.

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Pyridine Derivatives

| Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

| 2,6-Dichloro-3-(trifluoromethyl)pyridine | Arylboronic acids | Pd catalyst | 2,6-Diaryl-3-(trifluoromethyl)pyridines | Not specified | beilstein-journals.org |

| 2,4-Dichloropyridine | Organoboron reagents | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | C4-coupled product | High selectivity | nih.gov |

| 2-Pyridyl halides | Arylboronic acids | Phosphine (B1218219) oxide ligands | Biaryl product | Good to excellent | rsc.org |

When a pyridine ring is substituted with two different halogen atoms, the Suzuki-Miyaura coupling can often be performed with high chemoselectivity. The reactivity of the carbon-halogen bond towards oxidative addition to the palladium catalyst generally follows the order C-I > C-Br > C-Cl. wikipedia.org This reactivity difference allows for the selective coupling at the more reactive halogen site while leaving the less reactive one intact for subsequent transformations.

In the case of dihalo-substituted pyridines, such as 2-bromo-6-chloropyridine, the Suzuki-Miyaura coupling can be directed to the bromine-bearing carbon. This chemoselectivity is critical for the stepwise functionalization of the pyridine ring, enabling the synthesis of unsymmetrically substituted pyridines. For example, a study on the synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides demonstrated the selective transformation of bromo-chloropyridine C-nucleosides. rsc.org

Ullmann-Type Reactionsnih.gov

The Ullmann reaction and its modern variations are copper-catalyzed cross-coupling reactions that are particularly useful for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org While the classic Ullmann condensation involves the coupling of two aryl halides to form a biaryl, Ullmann-type reactions encompass a broader range of transformations, including the coupling of aryl halides with alcohols, amines, and thiols. organic-chemistry.orgtcichemicals.com

In the context of this compound, Ullmann-type reactions can be employed for arylation or for the introduction of other nucleophiles at the 2-position. These reactions often require high temperatures, but recent advancements have led to the development of more active catalyst systems that operate under milder conditions. tcichemicals.com The choice of ligand is critical in these reactions, with diamine ligands showing particular promise for facilitating Ullmann-type cross-couplings at room temperature. tcichemicals.com

Palladium-Catalyzed Aminationsnih.gov

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and amides. nih.gov For this compound, this reaction provides a direct route to 2-amino-6-ethynylpyridine derivatives.

The catalytic system for palladium-catalyzed aminations typically consists of a palladium precursor, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. For example, the use of Xantphos as a ligand with palladium(II) acetate (B1210297) has been shown to be effective for the amination of 6-bromo- and 6-chloropurine (B14466) nucleosides. nih.govnih.gov Research has also explored the use of palladium catalysts for the amination of meso-(bromophenyl)porphyrins with diamines and azamacrocycles. rsc.org

Table 2: Conditions for Palladium-Catalyzed Amination

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference |

| 6-Bromopurine nucleoside | Arylamine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 100 | nih.gov |

| 6-Chloropurine nucleoside | Arylamine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 100 | nih.gov |

| 2,6-Dibromopyridine (B144722) | Methylamine | Not specified | Not specified | Not specified | High temperature and pressure | georgiasouthern.edu |

| Am1 (2-Bromo-6-methylaminopyridine) | Trianiline | Pd₂(dba)₃/rac-BINAP | NaOtBu | Argon | Not specified | georgiasouthern.edu |

Click Chemistry and Cycloaddition Reactions

The ethynyl (B1212043) group of this compound is a versatile handle for a variety of chemical transformations, most notably cycloaddition reactions.

Copper(I)-Mediated 1,3-Dipolar Cycloaddition with Azidesrsc.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. acs.org This reaction involves the 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole. acs.orgorganic-chemistry.org

The ethynyl group of this compound readily participates in CuAAC reactions. For instance, the reaction of this compound with N'-(2-methoxycyclohexylidene)-4-methylbenzenesulfonohydrazide in the presence of a copper catalyst leads to the formation of the corresponding triazole derivative. rsc.org The mechanism of the CuAAC is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. acs.org This reaction is highly efficient and can be carried out under mild conditions, often in aqueous media. rsc.org

Table 3: Examples of Copper(I)-Mediated 1,3-Dipolar Cycloaddition

| Alkyne | Azide | Catalyst | Product | Yield (%) | Reference |

| This compound | N'-(2-methoxycyclohexylidene)-4-methylbenzenesulfonohydrazide | Not specified | (R)-2-(6-Bromopyridin-2-yl)-8-methoxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | 55 | rsc.org |

| 2-Ethynyl-6-methylpyridine | N'-(2-methoxycyclohexylidene)-4-methylbenzenesulfonohydrazide | Not specified | (R)-8-Methoxy-2-(6-methylpyridin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | 52 | rsc.org |

Formation of Triazole-Containing Architectures

The ethynyl group of this compound serves as a key functional handle for the construction of 1,2,3-triazole rings, which are significant pharmacophores found in numerous biologically active compounds. acs.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a primary method for this transformation.

In a typical reaction, this compound can react with a variety of organic azides in the presence of a copper(I) catalyst to yield 1,4-disubstituted 1,2,3-triazoles. For instance, the reaction of this compound with N'-(2-methoxycyclohexylidene)-4-methylbenzenesulfonohydrazide under specific conditions resulted in the formation of (R)-2-(6-Bromopyridin-2-yl)-8-methoxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine with a 55% isolated yield. rsc.org This cascade reaction highlights the utility of this compound in synthesizing complex, fused heterocyclic systems. rsc.org

The following table summarizes a representative example of this transformation:

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| This compound | N'-(2-methoxycyclohexylidene)-4-methylbenzenesulfonohydrazide | (R)-2-(6-Bromopyridin-2-yl)-8-methoxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | 55 |

This table illustrates the synthesis of a complex triazole-containing architecture from this compound. rsc.org

Nucleophilic Substitution Reactions

The bromine atom at the 6-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is a common feature of halopyridines. ambeed.com The electron-withdrawing nature of the pyridine nitrogen facilitates these substitution reactions. gcwgandhinagar.com

For example, 2-bromo-6-methylpyridine (B113505) can undergo nucleophilic substitution with various nucleophiles like amines and thiols. ambeed.com Similarly, this compound can be expected to react with nucleophiles to displace the bromide ion. These reactions are typically carried out under thermal conditions or with the assistance of a catalyst. The synthesis of 2-bromo-6-alkylaminopyridines and 2,6-dialkylaminopyridines has been achieved through a pressure tube method, demonstrating the feasibility of nucleophilic substitution on similar 2-bromopyridine (B144113) frameworks. georgiasouthern.edu

The general scheme for nucleophilic substitution on this compound is as follows:

Scheme 1: General Nucleophilic Substitution on this compound

Br-Py-C≡CH + Nu⁻ → Nu-Py-C≡CH + Br⁻

(where Py = pyridine ring, Nu = Nucleophile)

Applications of 2 Bromo 6 Ethynylpyridine in Ligand Design and Coordination Chemistry

Design and Synthesis of Polydentate Ligands

The presence of both a bromine atom and a terminal alkyne on the pyridine (B92270) scaffold of 2-bromo-6-ethynylpyridine and its derivatives allows for programmed synthesis of elaborate ligand architectures, primarily through Sonogashira cross-coupling reactions. mdpi.com This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of pyridyl-ethynyl-based ligands. mdpi.comscirp.orgresearchgate.net

Pyridyl-Ethynyl-Based Ligands

The Sonogashira coupling reaction is a key method for synthesizing pyridyl-ethynyl ligands, typically involving a palladium catalyst, a copper(I) co-catalyst, and an amine base. mdpi.commdpi.comscielo.org.mx This methodology enables the coupling of terminal alkynes, like those derived from this compound, with aryl or heteroaryl halides. mdpi.com For instance, 2-[2-(trimethylsilyl)ethynyl]pyridine can be prepared with a 95% yield by reacting 2-bromopyridine (B144113) with trimethylsilylacetylene (B32187) in the presence of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide. Subsequent desilylation affords 2-ethynylpyridine (B158538), a crucial precursor for more complex ligands. tandfonline.comtandfonline.com

Further elaboration of these simple ethynylpyridines can lead to a variety of polydentate ligands. For example, the oxidative coupling of 2-ethynylpyridine can produce 1,4-bis(2-pyridyl)-1,3-butadiyne, which can then be reacted with sodium sulfide (B99878) to form 2,5-bis(2-pyridyl)thiophene. tandfonline.comtandfonline.com This demonstrates the stepwise approach to building larger, conjugated ligand systems from simple pyridyl-ethynyl precursors.

A notable example of a more complex ligand synthesized using these principles is 2,6-bis((trimethylsilyl)ethynyl)pyridine, which is formed from 2,6-dibromopyridine (B144722). This intermediate can be deprotected to yield 2,6-diethynylpyridine (B1338605), a versatile building block for multidentate ligands through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). scielo.org.mx

Table 1: Synthesis of Representative Pyridyl-Ethynyl Ligand Precursors

| Precursor | Reagents | Product | Yield (%) | Reference |

| 2-Bromopyridine | Trimethylsilylacetylene, (Ph₃P)₂PdCl₂, CuI, Et₃N | 2-[2-(Trimethylsilyl)ethynyl]pyridine | 95 | tandfonline.comtandfonline.com |

| 2-[2-(Trimethylsilyl)ethynyl]pyridine | NaOH, Methanol | 2-Ethynylpyridine | 95 | tandfonline.comtandfonline.com |

| 2,6-Dibromopyridine | Ethynyltrimethylsilane, Pd(PPh₃)₄, CuI, THF, Et₃N | 2,6-Bis((trimethylsilyl)ethynyl)pyridine | 98.1 | scielo.org.mx |

| 2,6-Bis((trimethylsilyl)ethynyl)pyridine | NaOH, Methanol, CH₂Cl₂ | 2,6-Diethynylpyridine | - | scielo.org.mx |

Tridentate Ligands and their Derivatives

The strategic placement of reactive sites on this compound derivatives allows for the construction of tridentate ligands, which are highly valuable in coordination chemistry for their ability to form stable, well-defined metal complexes. A common strategy involves the Sonogashira coupling of a central heterocyclic core, such as 2,6-diethynylpyridine, with two equivalents of a pyridyl halide "arm," like 2-bromo-6-iodopyridine (B1338975). mdpi.com

A key example is the synthesis of 2,6-bis[2-(6-bromo-2-pyridyl)ethynyl]pyridine. This reaction is carried out by treating 2-bromo-6-iodopyridine with 2,6-diethynylpyridine in the presence of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide in diethylamine. mdpi.com The resulting tridentate ligand features a central pyridine ring connected to two bromo-substituted pyridyl units via ethynyl (B1212043) linkers. This "acetylene-expanded" ligand maintains a planar, rigid structure ideal for coordinating to metal centers. mdpi.com

Similarly, other heterocyclic cores can be used. For instance, reacting 2,5-diethynylthiophene (B3057309) with 2-bromo-6-iodopyridine under similar catalytic conditions yields 2,5-bis[2-(6-bromo-2-pyridyl)ethynyl]thiophene. mdpi.com These syntheses highlight a modular approach, where the central core and the peripheral "arm" units can be varied to fine-tune the electronic and steric properties of the resulting tridentate ligand.

Table 2: Synthesis of Tridentate Ligands via Sonogashira Coupling

| Central Core | Pyridyl "Arm" | Catalyst System | Product | Yield (%) | Reference |

| 2,6-Diethynylpyridine | 2-Bromo-6-iodopyridine | (Ph₃P)₂PdCl₂, CuI, Et₃N | 2,6-Bis[2-(6-bromo-2-pyridyl)ethynyl]pyridine | 32 | mdpi.com |

| 2,5-Diethynylthiophene | 2-Bromo-6-iodopyridine | (Ph₃P)₂PdCl₂, CuI, Et₃N | 2,5-Bis[2-(6-bromo-2-pyridyl)ethynyl]thiophene | - | mdpi.com |

Coordination to Transition Metals

Ligands derived from this compound, particularly the polydentate systems, exhibit a rich coordination chemistry with a variety of transition metals. The nitrogen atoms of the pyridine and other heterocyclic moieties serve as excellent donor sites for metal binding. acs.org

Formation of Metal Complexes

The tridentate and polydentate ligands synthesized from this compound precursors readily form complexes with transition metal ions. For example, "click" ligands like 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine, derived from 2,6-diethynylpyridine, react with silver(I) and iron(II) ions to form metallosupramolecular architectures. mdpi.comnih.gov With silver(I) salts, this ligand forms discrete [Ag(L)]⁺ complexes in solution, which crystallize as coordination polymers. nih.gov With iron(II), it forms the expected monomeric octahedral [Fe(L)₂]²⁺ complex. nih.gov

Similarly, palladium(II) complexes can be formed with various pyridine-based ligands. The reaction of a palladium(II) precursor with U-shaped ligands like 2,6-bis(4-(3-pyridyloxy)phenoxy)pyrazine yields discrete complexes of the formula Pd(L)₂₂. tandfonline.com Ruthenium(II) and palladium(II) complexes have also been synthesized with 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands, yielding species such as [Ru(bpp)(DMSO)Cl₂] and [Pd(bpp)Cl]Cl. mdpi.com

Table 3: Examples of Metal Complexes with Pyridyl-Ethynyl-Based Ligands

| Ligand (L) | Metal Ion | Complex | Reference |

| 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine | Ag(I) | [Ag(L)]X (X = BF₄⁻, NO₃⁻, SbF₆⁻) | nih.gov |

| 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine | Fe(II) | Fe(L)₂₂ | nih.gov |

| 2,6-bis(pyrazol-1-yl)pyridine (bpp) | Ru(II) | [Ru(bpp)(DMSO)Cl₂] | mdpi.com |

| 2,6-bis(pyrazol-1-yl)pyridine (bpp) | Pd(II) | [Pd(bpp)Cl]Cl | mdpi.com |

Ligand-Metal Interactions and Geometry

The geometry of the resulting metal complexes is largely dictated by the coordination preferences of the metal ion and the structure of the ligand. Tridentate ligands, such as the terpyridine-like systems derived from this compound, typically act as meridional NNN-donors, enforcing a specific geometry around the metal center. acs.org

In the case of the [Fe(L)₂]²⁺ complex with the 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine ligand, X-ray crystallography confirms the expected octahedral geometry, with the iron(II) center coordinated to the tridentate pockets of two ligands. nih.gov The Fe-N bond lengths are consistent with a diamagnetic low-spin state. nih.gov

For silver(I) complexes with the same ligand, an unusual five-coordinate square pyramidal geometry is observed in the solid state, where the silver ion is bound within the tridentate pocket and two pyridyl units from adjacent ligands complete the coordination sphere, leading to a coordination polymer. nih.govacs.org In other systems, such as dinitrato{2,6-bis[1-(phenylimino)ethyl]pyridine}copper(II), the copper atom's coordination is distorted from a regular octahedral geometry due to the Jahn-Teller effect and the constraints of the tridentate ligand. rsc.org The geometry of palladium(II) complexes with pyridine ligands is typically square-planar. nih.govacs.org

Applications in Catalysis

Metal complexes featuring ligands derived from this compound are increasingly explored for their catalytic properties. The tailored electronic and steric environment provided by these ligands can enhance the activity and selectivity of the metal center in various organic transformations. frontiersin.org

Palladium complexes bearing pyridine-based ligands have demonstrated efficiency as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.orgresearchgate.net The catalytic activity can be influenced by the substituents on the pyridine ring, which affect the basicity and steric properties of the ligand. nih.gov For example, palladium(II) complexes with 4-substituted pyridine ligands have been shown to be effective catalysts for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid. nih.govmdpi.com

Ruthenium complexes also show significant catalytic potential. Trinuclear ruthenium carbonyl complexes with 6-bromopyridine alcohol ligands are highly active for the dehydrogenative oxidation of secondary alcohols. rsc.org Furthermore, non-organometallic ruthenium(II) polypyridyl complexes, such as [Ru(terpy)(en)Cl]Cl, can catalyze the transfer hydrogenation of NAD⁺ to NADH, a reaction of significant biological interest. frontiersin.org Ruthenium(II)-arene complexes with substituted pyridine-quinoline ligands have also been successfully employed in the transfer hydrogenation of ketones. mdpi.com

Table 4: Catalytic Applications of Metal Complexes

| Metal Complex Type | Ligand Type | Reaction Catalyzed | Reference |

| Palladium(II) | 4-Substituted Pyridines | Suzuki-Miyaura Coupling | nih.gov |

| Palladium(II) | Indolyl-NNN-type ligands | Suzuki Coupling | mdpi.com |

| Trinuclear Ruthenium(0) | 6-Bromopyridine alcohols | Dehydrogenative Oxidation of Alcohols | rsc.org |

| Ruthenium(II) | Terpyridine/Ethylenediamine | Transfer Hydrogenation of NAD⁺ | frontiersin.org |

| Ruthenium(II) | Substituted Pyridine-Quinoline | Transfer Hydrogenation of Ketones | mdpi.com |

Development of Homogeneous Catalysts

Homogeneous catalysts operate in the same phase as the reactants, typically in the liquid phase. osti.gov This category of catalysts often consists of organometallic compounds and metal complexes, which allow for high selectivity and activity under mild reaction conditions. osti.gov The performance of a homogeneous catalyst is highly dependent on the ligand coordinated to the metal center, as the ligand's steric and electronic properties can be fine-tuned to optimize the catalytic process. sioc-journal.cn

This compound serves as a valuable building block for creating such tunable ligands. The pyridine nitrogen offers a primary coordination site, while the terminal alkyne (ethynyl group) and the bromo substituent provide opportunities for synthetic elaboration. Specifically, palladium-catalyzed cross-coupling reactions are employed to construct larger, multi-dentate ligand systems from ethynylpyridine precursors. nih.govacs.org For instance, Sonogashira coupling can be utilized to link the ethynyl group to other aromatic systems, effectively expanding the ligand framework. This modular approach allows for the rational design of ligands with precisely engineered properties, which in turn can be used to develop novel homogeneous catalysts for a variety of chemical transformations.

Table 1: Synthetic Reactions for Ligand Construction from Pyridine Precursors

| Reaction Type | Precursors Example | Catalyst Example | Product Type | Source |

|---|---|---|---|---|

| Sonogashira Coupling | 2-bromo-6-iodopyridine, 2,6-diethynylpyridine | Bis(triphenylphosphine)palladium(II) chloride, Copper(I) iodide | Acetylene-expanded tridentate ligand | nih.gov |

| Sonogashira Coupling | 2-bromo-5-phenylpyridine, 3-ethynylpyridine | Palladium catalyst | Dipyridyl ligand | acs.org |

Role in Oxidation and Hydrogenation Catalysis

The development of efficient catalysts for oxidation and hydrogenation remains a critical area of chemical research. sioc-journal.cn Homogeneous catalysts are particularly promising in this field because the ligand environment around the metal center can be systematically modified to control reaction selectivity and efficiency. sioc-journal.cn

While direct applications of this compound in specific oxidation or hydrogenation catalytic cycles are not extensively documented in current literature, its utility as a ligand precursor is clear. Ligands derived from this compound can be used to form stable complexes with various transition metals known for their catalytic activity, such as ruthenium, rhodium, and iridium. Once complexed, these systems could be screened for their potential in catalyzing reactions like the hydrogenation of nitro compounds to form primary amines, a crucial transformation in the synthesis of pharmaceuticals and agrochemicals. sioc-journal.cn The ability to modify the ligand structure through the bromo and ethynyl handles would allow researchers to systematically tune the catalyst's properties to achieve desired outcomes, representing a significant area for future investigation. Supported catalysts can also be designed for reduction reactions involving hydrogen. osti.gov

Development of Extended Metal Atom Chain (EMAC) Complexes

Extended Metal Atom Chains (EMACs) are a fascinating class of molecular structures that consist of a linear chain of metal atoms with direct metal-metal bonds, all encapsulated by supporting organic ligands. georgiasouthern.edugeorgiasouthern.edugeorgiasouthern.edu These complexes are of great interest because the close proximity of the metal ions can lead to unique magnetic and electronic properties arising from direct metal-to-metal communication. georgiasouthern.edugeorgiasouthern.edu However, the synthesis of stable EMACs presents a significant challenge due to the inherent weakness of many metal-metal bonds and the highly specific nature of the ligands required for their stabilization. georgiasouthern.edugeorgiasouthern.edu

Stabilization of Multimetallic Systems

The primary role of the ligand in an EMAC is to wrap around the linear metal core, providing the necessary coordination to prevent the chain from falling apart. The design of these ligands is therefore crucial for the successful synthesis of stable EMACs. georgiasouthern.edu Bridging ligands such as dipyridyl amine (DPA) and silyl (B83357) aminopyridine (SAP) have been used to support these structures. georgiasouthern.edu

This compound is an ideal starting material for building ligands tailored for EMAC stabilization. The rigid ethynyl linker can be used to connect multiple pyridine units, creating a polydentate ligand that can effectively bind to several metal atoms in the chain. This pre-organization helps to enforce the linear geometry required for an EMAC. The synthetic versatility of the bromo and ethynyl groups allows for the creation of a wide variety of ligand structures, enabling researchers to systematically explore how ligand properties affect the stability and physical characteristics of the resulting multimetallic complexes. georgiasouthern.edugeorgiasouthern.edu

Scaffolded Ligand Design for Enhanced Stability

Early EMACs, such as a unique triiron complex stabilized by silyl aminopyridine (SAP) ligands, were found to be inherently unstable. georgiasouthern.edugeorgiasouthern.edu This highlighted the need for more robust ligand designs to overcome the synthetic challenges. georgiasouthern.edu One of the most successful strategies to emerge is the use of "scaffolded ligands." georgiasouthern.edu This approach involves attaching multiple pyridylamine-type coordinating arms to a central anchor molecule. georgiasouthern.edugeorgiasouthern.edu This design pre-organizes the donor atoms in a specific geometry that is highly favorable for chelating a linear metal chain, significantly enhancing the stability of the final EMAC complex. georgiasouthern.edu

Research has demonstrated the successful synthesis of stable dimetallic complexes using scaffolded ligands based on an N,N,N-tris(2-(2-pyridylamino)ethyl)amine (H3(py3tren)) framework. georgiasouthern.edugeorgiasouthern.edu Following this principle, derivatives of this compound can be incorporated as the coordinating arms in a scaffolded design. The bromo or ethynyl group can be functionalized and then attached to a central scaffold, such as a TREN (tris(2-aminoethyl)amine) molecule. georgiasouthern.edugeorgiasouthern.edu This modular synthesis allows for the creation of a new generation of robust ligands capable of stabilizing longer and more complex EMACs, paving the way for further exploration of their intriguing properties. georgiasouthern.edu

Table 2: Comparison of Ligand Types for EMAC Stabilization

| Ligand Type | Description | Stability Characteristics | Source |

|---|---|---|---|

| Dipyridylamine (DPA) | Common bridging ligand for tetragonal EMACs. | Forms stable complexes, widely used as a benchmark. | georgiasouthern.edu |

| Silyl Aminopyridine (SAP) | Bridging ligand used to stabilize triiron complexes. | Observed to form unique but inherently unstable EMACs. | georgiasouthern.edugeorgiasouthern.edugeorgiasouthern.edu |

Reactivity and Mechanistic Investigations of 2 Bromo 6 Ethynylpyridine Transformations

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the reactivity and electronic properties of molecules like 2-bromo-6-ethynylpyridine. sciepub.comrsc.org Although specific DFT studies exclusively on this compound are not extensively reported in the literature, valuable insights can be drawn from studies on structurally related compounds.

DFT calculations can map out the potential energy surfaces of chemical reactions, helping to identify the most favorable reaction pathways. For transformations involving this compound, such as Sonogashira coupling or nucleophilic substitution, DFT can be employed to model the transition states and intermediates.

Studies on related ethynylpyridines demonstrate that the pyridine (B92270) nitrogen plays a crucial role in modulating the reactivity of the ethynyl (B1212043) group. acs.org For instance, in hydrohalogenation reactions of 2-ethynylpyridine (B158538), the initial protonation of the pyridine nitrogen enhances the electrophilicity of the alkyne, facilitating nucleophilic attack. acs.org A similar mechanism can be anticipated for this compound, where the bromine atom would further influence the electron distribution and, consequently, the reaction pathway.

DFT studies on the NHC-catalyzed reactions of 2-bromo-2-enals have elucidated the mechanistic steps, including the activation of the substrate by the catalyst and subsequent cycloaddition. rsc.org Such computational approaches could be applied to predict the outcomes and understand the mechanisms of similar complex reactions involving this compound.

Table 1: Calculated Properties of a Related Pyridine Derivative (2-Bromo-3-hydroxy-6-methylpyridine) using DFT

| Property | Calculated Value |

| Dipole Moment | 1.9384 Debye |

| HOMO Energy | -6.54 eV |

| LUMO Energy | -1.78 eV |

| Energy Gap | 4.76 eV |

| Data sourced from a quantum chemical study on 2-bromo-3-hydroxy-6-methyl pyridine, which provides an example of DFT application on a related structure. |

The arrangement of molecules in the solid state and in solution is dictated by intermolecular interactions, which can be effectively analyzed using DFT and Hirshfeld surface analysis. mdpi.comresearchgate.net For this compound, key interactions would include hydrogen bonding (if appropriate partners are present), π-π stacking involving the pyridine ring, and halogen bonding involving the bromine atom.

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Bromo-substituted Compound

| Interaction Type | Contribution (%) |

| H···H | 39.1 |

| C···H/H···C | 15.9 |

| O···H/H···O | 11.0 |

| N···H/H···N | 8.8 |

| Cl···H/H···Cl | 8.6 |

| Br···H/H···Br | 6.6 |

| Data adapted from a study on a complex organic molecule containing bromo and triazole moieties, illustrating the analysis of intermolecular forces. mdpi.com |

Elucidation of Reaction Pathways

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide quantitative data on reaction rates, offering insights into reaction mechanisms. While specific kinetic data for reactions of this compound are scarce, kinetic investigations of related systems can provide a framework for understanding its reactivity.

For example, kinetic studies of the photochemical Machetti–De Sarlo reaction involving 2-ethynylpyridine have revealed an autoinduction kinetic profile, pointing to a complex mechanism where a product of the reaction catalyzes the transformation. nih.gov The reaction of 2-ethynylpyridine was found to be slower and lower-yielding compared to other alkynes, an effect attributed to potential N-oxidation of the pyridine ring. nih.gov Similar kinetic behavior and side reactions might be anticipated for this compound.

In the context of supramolecular chemistry, kinetic studies are crucial for understanding the dynamics of assembly and disassembly of metal-ligand complexes. ugent.be The rates of association (kₐ) and dissociation (kₑ) determine the stability and responsiveness of such systems. ugent.be Were this compound to be used as a ligand, its substitution pattern would influence these kinetic parameters.

Investigation of Intermediates and Transition States

The direct observation or computational modeling of reaction intermediates and transition states is fundamental to a complete mechanistic understanding. For reactions involving this compound, these transient species are key to explaining selectivity and reactivity.

In the hydrohalogenation of 2-ethynylpyridines, a pyridinium (B92312) salt is a key intermediate that activates the alkyne towards nucleophilic attack. acs.org The geometry of this intermediate and the subsequent transition state for the halide addition would determine the stereochemical outcome of the reaction.

In polymerization reactions, such as the quaternization polymerization of 2-ethynylpyridine, an activated N-bromo-2-ethynylpyridinium bromide species is proposed as the initial intermediate that undergoes linear polymerization. researchgate.net The stability and reactivity of such charged intermediates are critical to the success of the polymerization.

DFT calculations are instrumental in modeling the structures and energies of transition states. For instance, in the E2 elimination of 2-bromopropane, the transition state geometry, where the base, hydrogen, carbon atoms, and leaving group are coplanar, has been extensively studied computationally. sciepub.com Similar computational approaches would be invaluable for investigating the transition states of elimination, substitution, or coupling reactions of this compound.

Emerging Research Areas and Potential Applications

Applications in Functional Materials

The presence of the ethynyl (B1212043) group makes 2-Bromo-6-ethynylpyridine and its derivatives prime candidates for the synthesis of conjugated polymers. These polymers are characterized by a backbone of alternating single and double bonds, which can facilitate the movement of electrons, leading to interesting electronic and optical properties.

The polymerization of ethynylpyridine derivatives is a key area of research for creating functional polymers. The quaternization of the pyridine (B92270) nitrogen atom using alkyl halides can activate the triple bond of the ethynyl group, leading to spontaneous, catalyst-free polymerization. researchgate.net This method is effective for various ethynylpyridines and their derivatives. acs.org

Polyacetylene-based polyelectrolytes are a class of polymers that combine the conductivity of a polyacetylene backbone with the solubility and ionic properties of polyelectrolytes. Research has shown that 2-ethynylpyridine (B158538) can be polymerized with various agents to form these materials. For instance, the polymerization of 2-ethynylpyridine with (6-bromo-1-oxohexyl)ferrocene (B12286952) yields a novel polyacetylene-based polyelectrolyte containing ferrocene (B1249389) substituents. oregonstate.eduresearchgate.net The resulting polymer exhibits a conjugated backbone and displays specific electrochemical properties. oregonstate.edu

Another approach involves the direct, catalyst-free polymerization of 2-ethynylpyridine with reagents like 3,4-dimethoxybenzoyl chloride, which proceeds in high yield. researchgate.net Similarly, polymerization with α-bromoisobutyryl bromide produces poly[2-ethynyl-N-(α-isobutyryl)pyridium bromide], a conjugated polyelectrolyte. researchgate.net These synthesis methods demonstrate the versatility of 2-ethynylpyridine in creating a variety of polyelectrolytes with tailored properties.

Table 1: Examples of Polyacetylene-Based Polyelectrolytes from 2-Ethynylpyridine

| Polymerizing Agent | Resulting Polymer | Key Findings | Reference |

| (6-bromo-1-oxohexyl)ferrocene | Ferrocene-containing polyacetylene polyelectrolyte | Conjugated polymer backbone with bulky pyridinium (B92312) substituents; absorption maximum at 519 nm. | oregonstate.eduresearchgate.net |

| 3,4-dimethoxybenzoyl chloride | Poly(N-3,4-dimethoxybenzoyl-2-ethynylpyridinium chloride) | High-yield, catalyst-free polymerization; resulting polymer has a band gap of 2.18 eV. | researchgate.net |

| α-bromoisobutyryl bromide | Poly[2-ethynyl-N-(α-isobutyryl)pyridium bromide] | Spontaneous, catalyst-free polymerization; absorption maxima at 334 and 411 nm. | researchgate.net |

| Iron (III) chloride | Poly(2-ethynylpyridine)-iron (III) chloride composite | In-situ quaternization polymerization; forms a conjugated polymer with pyridinium ferric chloride complexes. | koreascience.kr |

| p-(2-bromoethyl)phenol | Poly[2-ethynyl-N-(p-hydroxyphenylethyl)pyridinium bromide] | Catalyst-free activated polymerization; polymer decomposes above 200°C. | scispace.com |

The conjugated backbone of polymers derived from ethynylpyridines is a key feature for their application as conductive materials. nobelprize.org Doped polyacetylene, for example, can achieve conductivity levels comparable to metals. nobelprize.org The synthesis of polymers from ethynylpyridine derivatives contributes to this field by creating materials that can act as molecular wires.

A facile strategy has been developed for creating conjugated polyelectrolyte brushes on a conductive indium tin oxide surface. researchgate.net This method uses a catalyst-free quaternization polymerization to graft quaternized poly(ethynylpyridine) chains, forming a platform of molecular wires oriented perpendicular to the surface. researchgate.net These brushes are both ionically and electronically conductive, and their conductivity can be significantly enhanced by doping with iodine, reaching values as high as 10⁻¹–10⁰ S/m. researchgate.net Such organized molecular structures are promising for enabling efficient, directional transport of charge carriers in electronic devices. researchgate.netcore.ac.uk

Beyond polymerization, this compound serves as a crucial intermediate in the synthesis of advanced materials. Its isomer, 5-Bromo-2-ethynylpyridine, is noted for its use in developing materials such as polymers and coatings, where its chemical properties can enhance material strength and durability. netascientific.com The reactivity of the bromo and ethynyl groups allows for its incorporation into larger, complex molecular architectures through reactions like cross-coupling, making it a versatile building block for chemists aiming to innovate in material science. netascientific.com

Polymerization of Ethynylpyridine Derivatives

Synthesis of Polyacetylene-Based Polyelectrolytes

Medicinal Chemistry Research

In medicinal chemistry, the pyridine ring is a common scaffold found in many biologically active compounds. rjptonline.org The functional groups on this compound allow for its use as a starting material or intermediate in the synthesis of potential therapeutic agents.

This compound is a valuable precursor for synthesizing more complex molecules with potential biological activity. The ethynyl group can undergo various transformations, such as hydrohalogenation, to produce vinyl-halide moieties. acs.org The resulting 2-(2-haloethenyl)pyridine framework is a structural motif found in some biologically active compounds and is a useful synthetic intermediate. acs.org

The related compound, 5-Bromo-2-ethynylpyridine, is highlighted as a key intermediate in the synthesis of pharmaceuticals, particularly in the creation of novel drugs targeting specific biological pathways. netascientific.com The ability of bromo-ethynyl-pyridines to participate in diverse chemical reactions makes them valuable reagents for academic and industrial laboratories involved in drug discovery. netascientific.com For example, derivatives of 2-aminothiophene-3-carboxylic acid, which have shown antimicrobial properties, can be synthesized from precursors derived from functionalized pyridines. researchgate.net

Role as a Universal Convertible Isocyanide in Multicomponent Chemistry

While this compound is a key building block, a closely related analogue, 2-bromo-6-isocyanopyridine (B2597283) , has been identified as a superior convertible isocyanide for multicomponent chemistry. organic-chemistry.orgnih.govcolab.ws Research comparing twelve different 2-isocyanopyridines found the 2-bromo-6-isocyano variant to be the optimal choice regarding its stability and synthetic efficiency. nih.govdocumentsdelivered.com

This compound exhibits an excellent balance of properties: it has sufficient nucleophilicity to participate effectively in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi four-component reaction (Ugi-4CR), while the resulting amide moiety has good leaving group capacity under both acidic and basic conditions. organic-chemistry.orgnih.gov This allows for efficient post-reaction transformations of the Ugi products into other valuable functional groups, including amides, esters, and thioesters. organic-chemistry.org

Key advantages of 2-bromo-6-isocyanopyridine include its high stability, allowing it to be handled easily and stored for months, and its solubility in common solvents. organic-chemistry.org Its practical utility has been compellingly demonstrated in an efficient two-step synthesis of carfentanil, a potent opioid, achieving high yields and purity. organic-chemistry.orgnih.gov This highlights its potential in streamlining the synthesis of complex pharmaceutical compounds. organic-chemistry.org

Table 1: Comparative Properties of 2-Bromo-6-isocyanopyridine in Multicomponent Reactions

| Property | Description | Significance | Citation |

|---|---|---|---|

| Stability | Stable for months, easy to handle, and soluble in common solvents. | Overcomes limitations of less stable isocyanides, improving practicality. | organic-chemistry.org |

| Reactivity | Combines sufficient nucleophilicity for MCRs with good leaving group ability post-reaction. | Enables participation in reactions like the Ugi-4CR and facilitates subsequent transformations. | organic-chemistry.orgnih.gov |

| Versatility | The primary Ugi adduct can be converted to amides, esters, and thioesters. | Expands the molecular diversity achievable from a single multicomponent reaction. | organic-chemistry.org |

| Efficiency | Used in the high-yield, two-step synthesis of the opioid carfentanil. | Demonstrates its value in creating pharmaceutically relevant scaffolds efficiently. | organic-chemistry.orgnih.gov |

Precursors for Pharmaceutically Relevant Scaffolds

The this compound framework is a valuable starting point for the synthesis of pharmaceutically relevant scaffolds. The bromo and ethynyl groups serve as reactive handles for constructing more complex molecular architectures through various coupling reactions. smolecule.com

One of the primary methods for elaborating this core is the Sonogashira coupling reaction, which utilizes the ethynyl group. nih.gov For instance, research into novel positive allosteric modulators for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR) involved the use of a substituted 2-chloro-3-bromopyridine, where a TMS-acetylene group was introduced via Sonogashira coupling. nih.gov The resulting ethynylpyridine was then converted into a triazole ring using click chemistry, a reaction for which the ethynyl group is ideally suited. nih.gov This step-wise functionalization highlights how the ethynylpyridine core can be used to build complex heterocyclic systems.

Furthermore, the synthesis of pyrazolo[1,5-a]pyridines, a class of compounds with pharmaceutical relevance, can be achieved from ethynylpyridine precursors through intramolecular cyclization reactions. acs.org The ability to readily transform the initial this compound into diverse, functionalized heterocyclic systems underscores its importance as a versatile precursor in drug discovery. smolecule.comacs.org

Table 2: Examples of Pharmaceutically Relevant Scaffolds from Pyridine Precursors

| Precursor Type | Reaction Type | Resulting Scaffold/Compound | Therapeutic Area/Significance | Citation |

|---|---|---|---|---|

| 2-Bromo-6-isocyanopyridine | Ugi-4CR / Hydrolysis | Carfentanil | Opioid Analgesic | organic-chemistry.orgnih.gov |

| Substituted Bromochloropyridine | Sonogashira Coupling / Click Chemistry | Triazole-substituted Pyridines | M4 mAChR Allosteric Modulators | nih.gov |

| Ethynylpyridines | Intramolecular Cyclization | Pyrazolo[1,5-a]pyridines | General Pharmaceutically Relevant Scaffold | acs.org |

Novel Catalytic Systems

This compound is an important substrate in the development and application of novel catalytic systems, particularly in cross-coupling reactions. The presence of both a bromine atom and a terminal alkyne allows it to participate in a variety of catalyzed transformations, making it a useful probe for testing new catalysts. smolecule.com

For example, carbohydrate-derived pyridyl-triazole@palladium nanoparticles have been developed as highly efficient and reusable catalysts for C-C coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. rsc.org While this study used 2-ethynylpyridine to prepare the catalyst, this compound would be an ideal substrate for such reactions, with the bromo- group participating in the coupling.

Another area of development is in hydrogenation reactions. A novel Nickel-Lithium catalytic system has been reported for the hydrogenation of 5-bromo-2-ethynylpyridine, demonstrating a new approach for the selective reduction of functionalized pyridines. thieme-connect.de The ability of the this compound scaffold to undergo these diverse, catalyzed reactions makes it a key compound for advancing catalytic science.

Bioinorganic Chemistry and Chemical Biology Applications

In the realms of bioinorganic chemistry and chemical biology, the pyridine structure is a well-established metal-binding motif. The functional groups on this compound allow for its incorporation into more complex ligand systems designed to coordinate with metal ions.

Metal-Binding Ligands and Complexes

The 2-bromopyridine (B144113) unit is a key precursor for synthesizing ligands intended to form unique metal complexes, such as Extended Metal Atom Chains (EMACs). georgiasouthern.edugeorgiasouthern.edu EMACs are multimetallic complexes with a linear chain of metal atoms held in place by surrounding organic ligands. georgiasouthern.edu When paramagnetic metal ions are used, these complexes can exhibit unique magnetic properties arising from the communication between the metal centers. georgiasouthern.edu

Research has focused on synthesizing 2,6-diaminopyridine (B39239) and 2-bromo-6-alkylaminopyridine ligands from 2,6-dibromopyridine (B144722). georgiasouthern.edugeorgiasouthern.edu These ligands are designed to stabilize EMACs. For example, 2-Bromo-6-methylaminopyridine and 2-Bromo-6-ethylaminopyridine have been successfully synthesized for this purpose. georgiasouthern.edu These mono-aminated pyridines can then be attached to a scaffold molecule, such as tris(2-aminoethyl)amine (B1216632) (tren), to create a single, more robust ligand capable of supporting a trimetallic chain. georgiasouthern.edu This strategy aims to increase the stability of the resulting EMAC complex, allowing for a more detailed study of its physical properties. georgiasouthern.edugeorgiasouthern.edu

Table 3: Synthesis of Aminopyridine Ligands for Metal Complexes

| Starting Material | Reagent | Product | Yield | Intended Application | Citation |

|---|---|---|---|---|---|

| 2,6-Dibromopyridine | Methylamine | 2-Bromo-6-methylaminopyridine (Am1) | 54.1% | Precursor for scaffolded EMAC ligands | georgiasouthern.edu |

| 2,6-Dibromopyridine | Methylamine | 2,6-Dimethylaminopyridine (DAm1) | 37.7% | Ligand for EMACs | georgiasouthern.edu |

| 2,6-Dibromopyridine | Ethylamine | 2-Bromo-6-ethylaminopyridine (Am2) | 52.4% | Precursor for scaffolded EMAC ligands | georgiasouthern.edu |

Q & A

Basic Question

- HPLC-PDA : Use C18 columns (MeCN/H₂O gradient) to detect impurities (<1% threshold).

- Elemental Analysis : Match experimental C/H/N/Br percentages to theoretical values (e.g., C 42.67%, H 2.55%, Br 40.55%) .

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry, particularly for isomers formed during ethynylation .

How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

Advanced Question

Contradictions often arise from polymorphic forms or solvent residues. Mitigation strategies:

- Recrystallization : Use mixed solvents (hexane/EtOAc) to isolate pure polymorphs.

- Dynamic NMR : Probe temperature-dependent spectral shifts to identify solvate formation.

- Peer Validation : Cross-reference with independent syntheses and databases (e.g., Reaxys) while excluding non-peer-reviewed sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.